molecular formula C7H10N2O2 B1358342 Ethyl 1-Methyl-1H-imidazole-5-carboxylate CAS No. 66787-70-0

Ethyl 1-Methyl-1H-imidazole-5-carboxylate

Cat. No. B1358342
CAS RN: 66787-70-0
M. Wt: 154.17 g/mol
InChI Key: AIPYAGWNEMVIJQ-UHFFFAOYSA-N
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Description

Ethyl 1-Methyl-1H-imidazole-5-carboxylate is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives like this compound can be achieved through several methods. One of the main methods is acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Crystallographic Studies

Synthesis and Structural Properties

The compound has been used in the synthesis of various molecules, demonstrating its versatility in organic chemistry. For instance, its application in synthesizing bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) showcases its role in forming complex molecular structures (A. Banerjee et al., 2013).

Rearrangements in Synthesis

Ethyl 1-methyl-1H-imidazole-5-carboxylate has been involved in stereoselective rearrangements, highlighting its potential in producing specific stereochemical configurations in synthesis (D. Ewing, G. Mackenzie, Sean P. N. Rouse, & R. M. Scrowston, 1995).

Hydrogen-Bonded Supramolecular Structures

This compound forms hydrogen-bonded supramolecular structures, which are significant for understanding molecular interactions and designing functional materials (M. Costa et al., 2007).

Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in synthesizing pharmaceutical compounds, exemplified by its use in producing Olmesartan, a medication used for treating high blood pressure (Shen Zheng-rong, 2007).

Applications in Coordination Chemistry

The compound is used in coordination chemistry, contributing to the synthesis and study of metal complexes, which have various applications in catalysis and materials science (Josefina Montes-Ayala et al., 2005).

Future Directions

Based on the deepening understanding of molecular targets and actions, new imidazole derivatives are being investigated as potentially improved sedative-hypnotics or for use as highly selective inhibitors of adrenal steroid synthesis . This suggests that Ethyl 1-Methyl-1H-imidazole-5-carboxylate and similar compounds may have potential for future research and development.

Biochemical Analysis

Biochemical Properties

Ethyl 1-Methyl-1H-imidazole-5-carboxylate is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This compound can act as an inhibitor of these enzymes, affecting their catalytic activity. Additionally, this compound has been observed to form coordination complexes with metal ions, such as cobalt (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis .

Cellular Effects

This compound has been shown to impact various cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other compounds within the cell, potentially leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can result from the formation of coordination complexes with metal ions, which disrupts the enzyme’s catalytic function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular metabolism. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with metal ions, such as cobalt, can also affect metabolic pathways related to photosynthesis and ATP synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its activity and function within the cell .

properties

IUPAC Name

ethyl 3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYAGWNEMVIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596432
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66787-70-0
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66787-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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